molecular formula C11H23NO5 B8122776 (2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate

(2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate

Cat. No.: B8122776
M. Wt: 249.30 g/mol
InChI Key: YLYHCKPXZULAEG-WSZWBAFRSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number (2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate is a chemical entity with significant potential in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced technologies such as continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the desired transformation. For example:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction alterations. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYHCKPXZULAEG-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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